Nebivolol hydrochloride

β1-adrenoceptor selectivity receptor binding affinity human myocardium

Select Nebivolol hydrochloride (CAS 920299-33-8) for research requiring the only β-blocker that combines ultra-selective β1-antagonism (321-fold β1/β2 affinity) with direct, endothelium-dependent NO-mediated vasodilation—a dual mechanism absent in atenolol, metoprolol, and carvedilol. Demonstrates 91% increase in forearm blood flow vs. atenolol and associates with 27% lower all-cause mortality in real-world cohorts. Essential for endothelial biology, L-arginine/NO pathway, and cardiometabolic studies. For R&D only; not for human use.

Molecular Formula C22H26ClF2NO4
Molecular Weight 441.9 g/mol
CAS No. 920299-33-8
Cat. No. B129030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebivolol hydrochloride
CAS920299-33-8
Synonyms67555, R
alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol
Bystolic
Hydrochloride, Nebivolol
Lobivon
Nebilet
nebivolol
nebivolol hydrochloride
R 67555
R-67555
R67555
Silosta
Molecular FormulaC22H26ClF2NO4
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
InChIInChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1
InChIKeyJWEXHQAEWHKGCW-BIISKSHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nebivolol Hydrochloride: A Third-Generation β1-Adrenoceptor Antagonist with Vasodilatory Properties for Hypertension and Heart Failure Research


Nebivolol hydrochloride (CAS 920299-33-8) is a third-generation, racemic β1-adrenergic receptor antagonist that is structurally and functionally distinct from traditional β-blockers [1]. It combines potent, highly selective β1-receptor blockade with an endothelial nitric oxide (NO)-dependent vasodilatory action that does not rely on α-adrenergic antagonism [2]. In vitro, nebivolol binds human cardiac β1-adrenergic receptors with a 321-fold higher affinity than β2-adrenergic receptors, representing the highest degree of β1-selectivity among clinically used β-blockers [3]. This unique profile underpins its documented efficacy in reducing blood pressure and improving cardiovascular outcomes, while often avoiding the peripheral vasoconstriction and metabolic dysregulation associated with earlier generation agents [2].

Why Nebivolol Hydrochloride Cannot Be Simply Substituted with Other β-Blockers: Evidence for Functional Differentiation


β-Blockers constitute a pharmacologically heterogeneous class, and simple interchange based on receptor class alone is not scientifically valid. Nebivolol hydrochloride possesses a dual mechanism—ultra-selective β1-antagonism plus direct, endothelium-dependent NO-mediated vasodilation—that is absent in traditional cardioselective agents like atenolol and metoprolol, and mechanistically distinct from the α-blocking vasodilation of carvedilol [1]. This functional differentiation translates into quantifiable differences in peripheral hemodynamics, metabolic impact, and long-term clinical outcomes, including reduced all-cause mortality and major adverse cardiovascular events (MACE) compared to other β-blockers in real-world populations [2]. Consequently, substituting nebivolol with another β-blocker may result in loss of these specific therapeutic benefits and alter the expected efficacy and tolerability profile [3].

Nebivolol Hydrochloride: Quantifiable Comparative Evidence Versus Atenolol, Metoprolol, Carvedilol, and Bisoprolol


321-Fold β1-Selectivity in Human Myocardium Outperforms All Other Clinical β-Blockers

Nebivolol hydrochloride demonstrates a 321-fold higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors in human left ventricular myocardium [1]. In contrast, the comparator β-blockers carvedilol, metoprolol, and bisoprolol all exhibited significantly lower β1/β2 selectivity ratios [1]. This degree of selectivity is documented as being higher than any other beta-blocker in current clinical use [1].

β1-adrenoceptor selectivity receptor binding affinity human myocardium

NO-Dependent Vasodilation: Nebivolol Increases Forearm Blood Flow by 91% vs. No Effect with Atenolol

In a direct intra-arterial infusion study in healthy volunteers, nebivolol (354 μg/min) increased forearm blood flow (FBF) by 91 ± 18% (mean ± SE, n=8; p<0.01), while an equimolar dose of atenolol produced no significant effect on FBF [1]. The vasodilatory response to nebivolol was significantly antagonized by the NO synthase inhibitor L-NMMA, confirming the involvement of the endothelial L-arginine/NO pathway [1].

nitric oxide vasodilation forearm blood flow

Greater Blood Pressure and Heart Rate Reduction: 11.0 mmHg SBP and 7.3 bpm HR Reduction vs. Carvedilol and Other β-Blockers

In a large real-world cohort study of 99,942 hypertensive patients, those treated with nebivolol experienced significantly greater reductions in systolic blood pressure (-11.0 mmHg [95% CI, -11.6 to -10.4]), diastolic blood pressure (-8.1 mmHg [95% CI, -8.5 to -7.6]), and heart rate (-7.3 bpm [95% CI, -7.8 to -6.9]) compared to those treated with carvedilol and other beta blockers [1].

hypertension blood pressure heart rate clinical outcomes

Superior Cardiovascular Outcomes: 27% Lower All-Cause Mortality and 19% Lower MACE vs. Carvedilol and Other β-Blockers

In the same cohort study of 99,942 hypertensive patients, nebivolol use was associated with a significantly lower risk of all-cause mortality (hazard ratio [HR], 0.73 [95% CI, 0.63–0.86]) and major adverse cardiovascular events (MACE) (HR, 0.81 [95% CI, 0.74–0.90]) compared with carvedilol and other beta blockers [1].

mortality major adverse cardiovascular events hypertension

Improved Myocardial Energy Metabolism in Heart Failure Model Compared to Metoprolol and Bisoprolol

In a rat model of doxorubicin-induced chronic heart failure, nebivolol (10 mg/kg) significantly improved indices of myocardial energy metabolism, including ATP and mitochondrial enzyme activities, whereas second-generation beta-blockers metoprolol and bisoprolol did not affect the studied metabolic indices [1].

heart failure energy metabolism doxorubicin mitochondria

Greater Endothelial NO Contribution to Vasomotor Tone: 21% vs. 12% Reduction in Forearm Blood Flow After NO Blockade vs. Metoprolol

In a double-blind, randomized crossover study in 19 hypertensive African American patients, NO blockade with L-NMMA produced a greater reduction in forearm blood flow (FBF) during nebivolol (10 mg) treatment compared to metoprolol succinate (100 mg) treatment (21% vs. 12% reduction, P=.06) [1]. This difference was more pronounced after combined blockade of NO and endothelium-derived hyperpolarizing factor (EDHF) (P<.001), indicating a greater functional contribution of NO to vasomotor tone with nebivolol [1].

endothelial function nitric oxide vasomotor tone African Americans

Optimal Research and Industrial Application Scenarios for Nebivolol Hydrochloride Based on Differentiated Evidence


Preclinical and Clinical Studies Investigating Endothelial Function and NO-Mediated Vasodilation

Use nebivolol hydrochloride as a reference β-blocker with proven, quantifiable NO-dependent vasodilatory activity, as demonstrated by the 91% increase in forearm blood flow (vs. no effect with atenolol) [1] and greater contribution of NO to vasomotor tone compared to metoprolol [2]. Its unique property of stimulating endothelial NO release without α-blockade makes it essential for studies exploring endothelial biology and the L-arginine/NO pathway in hypertension and cardiovascular disease [1].

Cardiovascular Outcomes Research Requiring a β-Blocker with Superior Real-World Efficacy

Incorporate nebivolol hydrochloride into retrospective or prospective cohort studies designed to evaluate β-blocker impact on mortality and MACE. Its association with a 27% lower all-cause mortality risk and 19% lower MACE risk compared to carvedilol and other β-blockers provides a strong evidence base for hypothesis generation and comparative effectiveness research in hypertension [3].

Studies on Cardiac Energetics and Metabolic Modulation in Heart Failure Models

Select nebivolol hydrochloride for preclinical investigations of myocardial energy metabolism in heart failure, based on its demonstrated ability to improve ATP and mitochondrial enzyme indices in a doxorubicin-induced CHF rat model, an effect not observed with metoprolol or bisoprolol [4]. This metabolic advantage positions nebivolol as a tool for exploring cardioprotective mechanisms beyond simple β-blockade.

Research Targeting Diverse Populations and Endothelial Dysfunction

Prioritize nebivolol hydrochloride in clinical studies of hypertension in populations with prevalent endothelial dysfunction, such as African Americans. Its superior enhancement of NO-dependent vasodilation and contribution to vasomotor tone compared to metoprolol provides a mechanistic rationale for investigating potential differential responses in specific demographic groups [2].

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